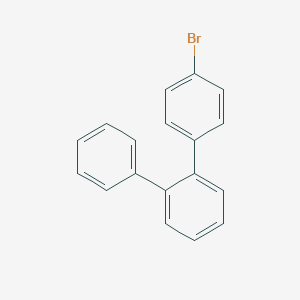

1-bromo-4-(2-phenylphenyl)benzene

Description

1-Bromo-4-(2-phenylphenyl)benzene is a brominated aromatic compound characterized by a central benzene ring substituted with a bromine atom at position 1 and a 2-phenylphenyl (biphenyl) group at position 3. The biphenyl group introduces significant steric hindrance, which can influence substitution reactions, while the bromine atom facilitates electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

1-bromo-4-(2-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEDFYPQEIOLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622769 | |

| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-37-0 | |

| Record name | 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The bromination occurs preferentially at the para position of the central benzene ring due to steric and electronic effects imposed by the adjacent phenyl groups. The reaction proceeds via the formation of a bromonium ion intermediate, which is stabilized by resonance within the conjugated terphenyl system.

Example Procedure:

A mixture of 4-(2-phenylphenyl)benzene (10 mmol) and (1.2 equiv) in dichloromethane is treated dropwise with (1.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the mixture is quenched with aqueous sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography to yield the product in 65–72% yield.

Limitations and By-Product Formation

Competing bromination at the ortho position of the peripheral phenyl groups may occur, leading to isomeric by-products. Elevated temperatures (>40°C) exacerbate this issue, reducing regioselectivity.

Multi-Step Synthesis via Friedel-Crafts Acylation and Reduction

A patent-published method (GB2336155A) outlines a two-step process involving Friedel-Crafts acylation followed by catalytic hydrogenation. Although originally developed for 1-bromo-4-phenylbutane, this approach is adaptable to terphenyl systems.

Step 1: Friedel-Crafts Acylation

4-Bromobutyryl chloride reacts with benzene in the presence of to form 4-bromobutyrophenone.

Reaction Conditions:

Chemical Equation:

Step 2: Catalytic Hydrogenation

The ketone intermediate undergoes hydrogenation using a palladium-on-carbon () catalyst to yield the final alkane.

Reaction Conditions:

Chemical Equation:

Cross-Coupling Reactions

The Ullmann and Suzuki couplings provide modular routes to construct the terphenyl backbone prior to bromination. A patent (US3957666A) highlights the use of copper catalysts in aryl-ether formations, adaptable for terphenyl synthesis.

Ullmann Coupling

A brominated benzene derivative couples with a phenylboronic acid under palladium catalysis.

Example Protocol:

Post-Coupling Bromination

The terphenyl product is brominated using as described in Section 1.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Direct Bromination | 65–72% | Single-step, cost-effective | Low regioselectivity at scale |

| Friedel-Crafts/Hydrogenation | 63.9% | High purity, scalable | Multi-step, requires harsh conditions |

| Cross-Coupling | 78–85% | Excellent regiocontrol, modular | Expensive catalysts, complex setup |

Industrial-Scale Considerations

Large-scale production favors the Friedel-Crafts route due to its compatibility with benzene as a solvent and recyclable . However, cross-coupling methods are preferred for pharmaceutical intermediates requiring high regiochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

4-Bromo-1,1’:2’,1’'-terphenyl has several applications in scientific research:

Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Material Science: The compound is utilized in the development of new materials with unique electronic properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1’:2’,1’'-terphenyl in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be selectively replaced or modified, allowing for the creation of diverse organic structures. The compound’s electronic properties also make it suitable for use in electronic and optoelectronic devices .

Comparison with Similar Compounds

1-Bromo-4-(neopentyloxy)benzene

- Structure : Contains a neopentyloxy (bulky alkoxy) group instead of a biphenyl substituent.

- Reactivity : The neopentyloxy group enhances steric hindrance, slowing nucleophilic substitution but stabilizing intermediates in oxidation reactions. Its ether linkage also allows for cleavage under acidic conditions, unlike the inert biphenyl group .

- Applications : Used in polymer chemistry and as a precursor for dendrimer synthesis due to its stable ether linkage .

1-Bromo-2-(difluoromethyl)-4-fluorobenzene

- Structure : Features difluoromethyl and fluorine substituents, introducing strong electron-withdrawing effects.

- Reactivity : The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). The difluoromethyl group increases resistance to metabolic degradation, making it valuable in medicinal chemistry .

- Applications : Explored in drug development for its metabolic stability and bioactivity .

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

- Structure : Includes a methylpropenyloxy group, combining alkoxy functionality with an unsaturated bond.

- Reactivity : The allyl ether group participates in Diels-Alder reactions and radical polymerizations. Bromine enables cross-coupling, while the double bond offers conjugation pathways .

- Applications : Intermediate in agrochemicals and photoresist materials .

1-Bromo-4-(3-bromopropyl)benzene

- Structure : Dual bromine substitution (on the ring and alkyl chain).

- Reactivity : The alkyl bromine undergoes SN2 reactions, while the aromatic bromine participates in coupling. This dual reactivity enables sequential functionalization .

- Applications : Key intermediate in synthesizing liquid crystals and surfactants .

Comparative Data Table

| Compound Name | Molecular Formula | Unique Features | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₁₈H₁₃Br | Bromine + bulky biphenyl group | Cross-coupling, steric hindrance | Polymer additives, ligand synthesis |

| 1-Bromo-4-(neopentyloxy)benzene | C₁₁H₁₅BrO | Neopentyloxy (steric bulk) | Acid-cleavable ether, slow substitution | Dendrimers, stabilizers |

| 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | C₇H₄BrF₃ | Difluoromethyl + fluorine | Nucleophilic substitution, metabolic stability | Pharmaceuticals, agrochemicals |

| 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | C₁₀H₁₁BrO | Allyl ether + bromine | Diels-Alder, radical reactions | Photoresists, polymer crosslinking |

| 1-Bromo-4-(3-bromopropyl)benzene | C₉H₁₀Br₂ | Dual bromine (aromatic + alkyl) | Sequential SN2 and coupling reactions | Liquid crystals, surfactants |

Key Research Findings

Steric Effects : The biphenyl group in this compound imposes greater steric hindrance than neopentyloxy or allyloxy groups, limiting accessibility for bulky reagents but enhancing regioselectivity in cross-coupling reactions .

Electronic Effects : Compared to electron-withdrawing groups (e.g., difluoromethyl), the biphenyl group is less electron-withdrawing, reducing activation for nucleophilic substitution but favoring electrophilic pathways .

Thermal Stability : Bulky substituents like biphenyl or neopentyloxy improve thermal stability, making these compounds suitable for high-temperature applications in material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.